molecular formula C6H13NO3 B3279938 D-Allothreonine, ethyl ester CAS No. 703395-04-4

D-Allothreonine, ethyl ester

Cat. No.: B3279938
CAS No.: 703395-04-4
M. Wt: 147.17 g/mol
InChI Key: JNTDLWHHJMGLGD-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Allothreonine, ethyl ester: is an organic compound with the molecular formula C6H13NO3 It is an ester derivative of D-Allothreonine, an amino acid that is a stereoisomer of threonine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Allothreonine, ethyl ester typically involves the esterification of D-Allothreonine. One common method starts with the racemization of L-threonine using amino acid racemase, followed by the action of L-threonine deaminase to produce D-Allothreonine. The D-Allothreonine is then esterified using ethanol in the presence of an acid catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Allothreonine, ethyl ester involves its interaction with specific enzymes and molecular targets. For instance, when used as a substrate for threonine aldolases, the compound undergoes enzymatic cleavage to produce glycine and acetaldehyde. This reaction is crucial in the biosynthesis of certain amino acids and metabolic pathways .

Comparison with Similar Compounds

  • L-Allothreonine
  • D-Threonine
  • L-Threonine

Comparison: D-Allothreonine, ethyl ester is unique due to its specific stereochemistry (2R,3R configuration), which distinguishes it from other threonine isomers. This unique configuration imparts distinct chemical and biological properties, making it valuable in stereoselective synthesis and enzymatic studies .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique stereochemistry and reactivity make it a valuable tool in scientific research and industrial processes

Properties

IUPAC Name

ethyl (2R,3R)-2-amino-3-hydroxybutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTDLWHHJMGLGD-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]([C@@H](C)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308875
Record name D-Allothreonine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703395-04-4
Record name D-Allothreonine, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=703395-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Allothreonine, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Allothreonine, ethyl ester
Reactant of Route 2
Reactant of Route 2
D-Allothreonine, ethyl ester
Reactant of Route 3
Reactant of Route 3
D-Allothreonine, ethyl ester
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
D-Allothreonine, ethyl ester
Reactant of Route 5
Reactant of Route 5
D-Allothreonine, ethyl ester
Reactant of Route 6
Reactant of Route 6
D-Allothreonine, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.